molecular formula C13H18ClN B8426919 N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine CAS No. 1476113-93-5

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

Cat. No.: B8426919
CAS No.: 1476113-93-5
M. Wt: 223.74 g/mol
InChI Key: NPQICEFTXKYSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1476113-93-5

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(5-chloro-2-propan-2-ylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H18ClN/c1-9(2)13-6-3-11(14)7-10(13)8-15-12-4-5-12/h3,6-7,9,12,15H,4-5,8H2,1-2H3

InChI Key

NPQICEFTXKYSPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropylamine (3.26 g, 0.057 mol) was added to a solution of 5-chloro-2-isopropylbenzaldehyde (II) (10 g, 0.054 mol, 99.3 GC % by area) in methanol (100 ml) and the mixture was stirred at room temperature for 1 hour. Platinum on activated carbon (0.2 g, 5% Pt, dry) was subsequently added, the reaction vessel was flushed with nitrogen and pressurized to 6 bar with hydrogen at a maximum of 25° C. for 8 hours. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine (9.8 g, 96.8 GC-% by area, 78.0% of theory) was obtained as a light-yellow oil.
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Platinum on activated carbon (5 g, 5% Pt, dry) was added to a solution of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine (III) (160.8 g, 0.725 mol) in methanol (1350 ml). The reaction vessel was subsequently flushed with nitrogen and pressurized with 6 bar of hydrogen at a maximum of 25° C. for 8 hours. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine of the formula (I) (153.5 g, 97.1 GC-% by area, 91.9% of theory) was obtained as a light-yellow oil.
Name
N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine
Quantity
160.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
Yield
91.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.